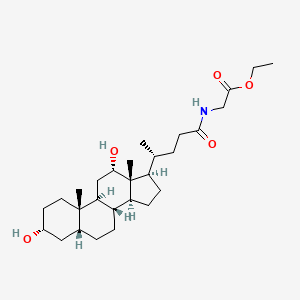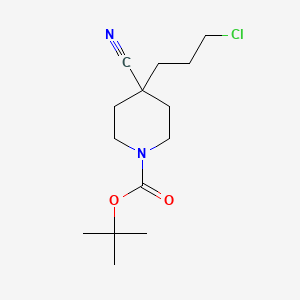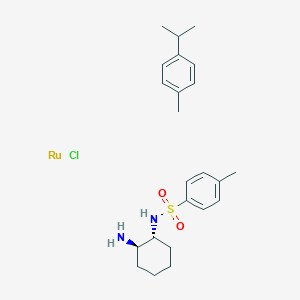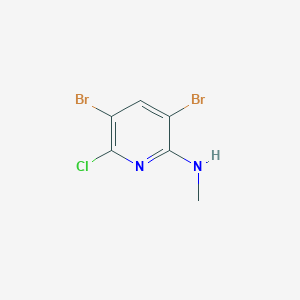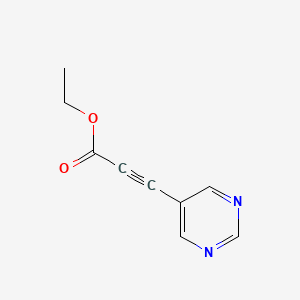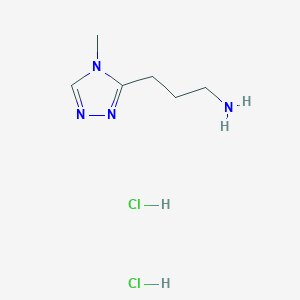
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Vue d'ensemble
Description
The compound is a derivative of 4-methyl-4H-1,2,4-triazole . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-methyl-4H-1,2,4-triazole-3-thiol have been synthesized through reactions with ethyl bromoacetate .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is involved in the synthesis of various antimicrobial compounds. For instance, certain derivatives of this compound have shown significant antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Characterization and Theoretical NMR Calculations
- This compound has been characterized using various spectroscopic methods like infrared and multinuclear NMR spectroscopy. Theoretical approaches, such as MPn and DFT methods, have been used for NMR calculations to investigate its chemical structure and properties (Almeida, Maia, Souza, & Pacheco, 2022).
Microwave-Assisted Synthesis Applications
- In the field of medicinal and agricultural chemistry, this compound plays a crucial role as a building block for synthesizing diverse compounds. Microwave-assisted synthesis methods have been developed for preparing various propanamides derivatives (Tan, Lim, & Dolzhenko, 2017).
Pharmacological Studies
- It is also used in the synthesis of compounds for pharmacological studies. For example, derivatives of this compound have been evaluated for their antimicrobial and antitubercular activities (Dave, Purohit, Akbari, & Joshi, 2007).
Synthesis of Heterocyclic Compounds
- This compound is instrumental in synthesizing various heterocyclic compounds, such as triazolothiadiazines and triazolothiadiazoles, which have potential applications in different fields including chemistry and medicine (Holla, Prasanna, Poojary, Rao, & Shridhara, 2006).
Development of Novel Compounds
- It has been used in creating a variety of novel compounds with potential applications in different scientific fields. The synthesis techniques and properties of these new compounds are a subject of ongoing research and exploration (Reimlinger & Peiren, 1970).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with a similar structure have been found to interact with enzymes such as lactoperoxidase .
Mode of Action
It’s known that similar compounds can bind to their target enzymes and inhibit their function .
Biochemical Pathways
Related compounds have been shown to play a role in calcium-mediated signaling pathways in plants .
Result of Action
Similar compounds have shown cytotoxic activities against certain tumor cell lines .
Propriétés
IUPAC Name |
3-(4-methyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-10-5-8-9-6(10)3-2-4-7;;/h5H,2-4,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTHJNIYPKELQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






